

Application Note: Studying the Adsorption Kinetics of Disperse Blue 165

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Compound of Interest

Compound Name: Disperse blue 165

Cat. No.: B1295748

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Disperse Blue 165 is a synthetic dye widely used in the textile industry. Due to its low water solubility and complex aromatic structure, it can persist in the environment, posing a significant challenge for wastewater treatment. Adsorption is a widely used, effective, and economical method for removing such dyes from aqueous solutions. Understanding the adsorption kinetics is crucial for optimizing the process, designing efficient adsorption systems, and elucidating the underlying mechanism of interaction between the dye (adsorbate) and the adsorbent material.

This application note provides a detailed protocol for studying the adsorption kinetics of **Disperse Blue 165**. It covers the experimental setup for batch adsorption studies and the mathematical models used to analyze the kinetic data, including the pseudo-first-order, pseudo-second-order, and intraparticle diffusion models.

Key Kinetic Models

The rate at which a dye is adsorbed onto a material can be described by several kinetic models. The most commonly used models are:

- **Pseudo-First-Order (PFO) Model:** This model, described by Lagergren, assumes that the rate of adsorption is proportional to the number of available active sites on the adsorbent. It generally fits well for the initial stages of adsorption.^{[1][2]}

- Pseudo-Second-Order (PSO) Model: This model assumes that the rate-limiting step is chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and adsorbate.[1][3][4] It is often found to be a better fit for the entire adsorption process.[5]
- Intraparticle Diffusion Model: Proposed by Weber and Morris, this model is used to identify the diffusion mechanism.[6][7] The adsorption process is often controlled by several steps, including film diffusion (movement of adsorbate from the bulk solution to the adsorbent's external surface) and intraparticle diffusion (movement of adsorbate into the pores of the adsorbent).[7][8]

Experimental Protocol: Batch Adsorption Study

This protocol outlines the steps for conducting a batch kinetic study to determine the rate of **Disperse Blue 165** adsorption onto a selected adsorbent (e.g., activated carbon, chitosan, phosphogypsum).[9][10]

3.1. Materials and Reagents

- Adsorbate: **Disperse Blue 165** (DB 165)
- Adsorbent: e.g., Activated Carbon, Chitosan, or other material of interest.
- Reagents:
 - Deionized (DI) water
 - Hydrochloric acid (HCl, 0.1 M) for pH adjustment
 - Sodium hydroxide (NaOH, 0.1 M) for pH adjustment
- Equipment:
 - UV-Vis Spectrophotometer
 - Orbital shaker or magnetic stirrer
 - pH meter

- Analytical balance
- Beakers or Erlenmeyer flasks (250 mL)
- Volumetric flasks
- Pipettes
- Syringes and syringe filters (e.g., 0.45 μm)
- Centrifuge (optional)

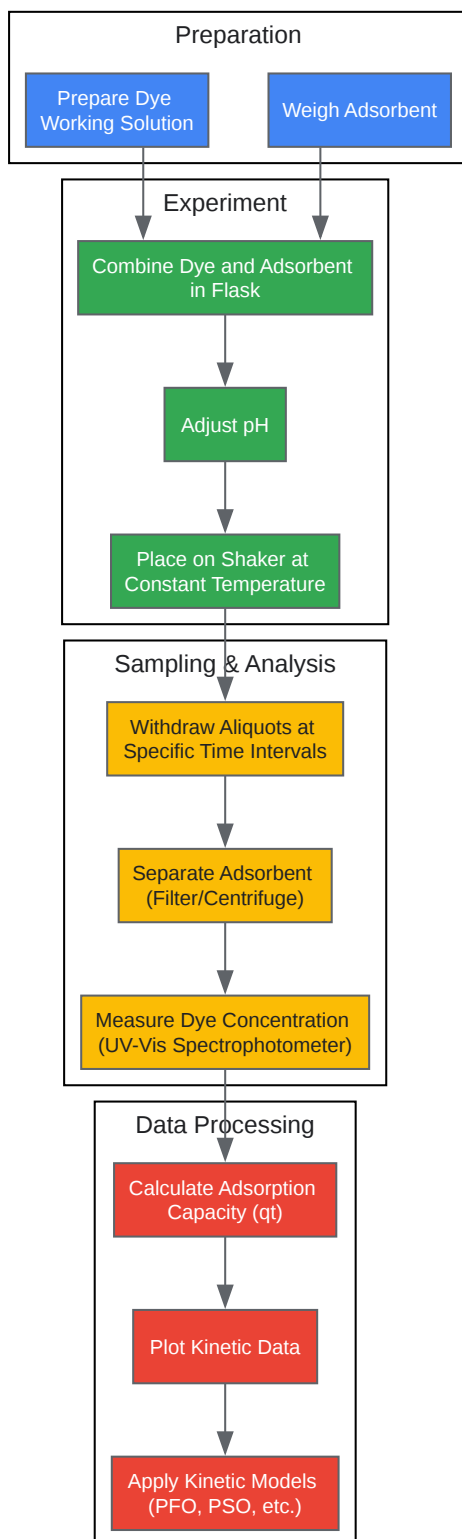
3.2. Preparation of Solutions

- **Disperse Blue 165** Stock Solution (e.g., 500 mg/L): Accurately weigh 500 mg of DB 165 powder and dissolve it in a small amount of a suitable solvent if necessary (due to its low water solubility), then dilute to 1 L in a volumetric flask using DI water.
- Working Solutions (e.g., 20-100 mg/L): Prepare a series of working solutions by diluting the stock solution with DI water. The concentration range should be selected based on the expected adsorption capacity of the adsorbent.^[9]
- Calibration Curve: Prepare a set of standard solutions of known DB 165 concentrations. Measure the absorbance of each at the maximum wavelength (λ_{max}) using the UV-Vis spectrophotometer. Plot absorbance versus concentration to create a calibration curve, which will be used to determine the concentration of unknown samples.

3.3. Adsorption Experiment Workflow

The general workflow for the batch adsorption experiment is illustrated below.

Experimental Workflow for Adsorption Kinetics



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Caption: Workflow for a batch adsorption kinetics study.

3.4. Step-by-Step Procedure

- **Setup:** For each kinetic run, add a fixed amount of adsorbent (e.g., 0.5 g/L) to a flask containing a known volume (e.g., 100 mL) of DB 165 solution with a specific initial concentration (e.g., 50 mg/L).
- **pH Adjustment:** Adjust the pH of the solution to the desired value using 0.1 M HCl or 0.1 M NaOH. For disperse dyes, adsorption is often favorable at acidic or neutral pH.[\[11\]](#)
- **Agitation:** Immediately place the flask on an orbital shaker at a constant speed (e.g., 150 rpm) and temperature (e.g., 25°C). Start a timer.
- **Sampling:** At predetermined time intervals (e.g., 5, 10, 20, 30, 60, 90, 120 minutes), withdraw a small aliquot (e.g., 3 mL) of the mixture. The equilibrium time can range from 30 to over 120 minutes depending on the adsorbent.[\[9\]](#)[\[12\]](#)
- **Separation:** Promptly separate the adsorbent from the solution by filtering the aliquot through a 0.45 µm syringe filter or by centrifugation to prevent further adsorption.
- **Analysis:** Measure the absorbance of the filtrate (supernatant) at the λ_{max} of DB 165. Use the calibration curve to determine the residual dye concentration, C_t (mg/L), at each time point, t .
- **Control:** Run a blank experiment without any adsorbent to ensure that dye loss due to factors other than adsorption (e.g., photolysis or adhesion to the flask) is negligible.

Data Analysis and Presentation

4.1. Calculation of Adsorption Capacity

The amount of dye adsorbed per unit mass of adsorbent at time t , denoted as q_t (mg/g), is calculated using the following equation:

$$q_t = (C_0 - C_t) * V / m$$

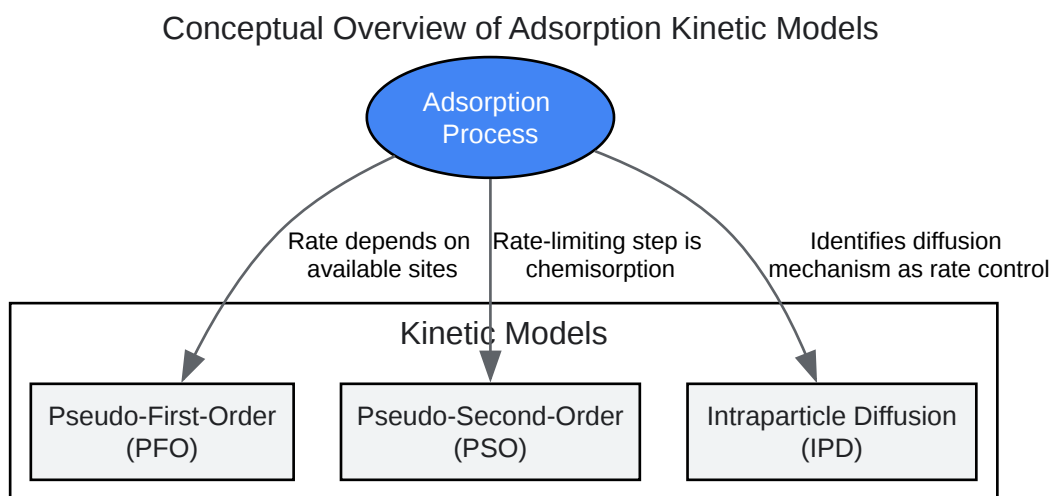
Where:

- C_0 is the initial dye concentration (mg/L).

- C_t is the dye concentration at time t (mg/L).
- V is the volume of the solution (L).
- m is the mass of the adsorbent (g).

4.2. Kinetic Model Equations

The experimental data (q_t vs. t) are fitted to kinetic models to determine the rate constants and understand the adsorption mechanism.



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Caption: Conceptual relationship of common kinetic models.

The linearized forms of the models are typically used for graphical analysis.

Kinetic Model	Linear Equation	Plot	Parameters Determined from Plot
Pseudo-First-Order	$\log(q_e - q_t) = \log(q_e) - (k_1/2.303)t$	$\log(q_e - q_t)$ vs. t	k_1 (slope), q_e (intercept)
Pseudo-Second-Order	$t/q_t = 1/(k_2 q_e^2) + (1/q_e)t$	t/q_t vs. t	k_2 (intercept), q_e (slope)
Intraparticle Diffusion	$q_t = k_{ip}t^{0.5} + C$	q_t vs. $t^{0.5}$	k_{ip} (slope), C (intercept)

- q_e (mg/g) is the adsorption capacity at equilibrium.
- q_t (mg/g) is the adsorption capacity at time t .
- k_1 (min^{-1}) is the PFO rate constant.
- k_2 ($\text{g mg}^{-1} \text{min}^{-1}$) is the PSO rate constant.
- k_{ip} ($\text{mg g}^{-1} \text{min}^{-0.5}$) is the intraparticle diffusion rate constant.
- C is a constant related to the thickness of the boundary layer. If the plot of q_t vs. $t^{0.5}$ is linear and passes through the origin, then intraparticle diffusion is the sole rate-limiting step.[6]

4.3. Data Presentation

Experimental and calculated kinetic data should be summarized in tables for clear comparison.

Table 1: Experimental Adsorption Data for **Disperse Blue 165** (Conditions: Initial Conc. = 50 mg/L, Adsorbent Dose = 0.5 g/L, pH = 7, Temp = 25°C)

Time (min)	C _t (mg/L)	q _t (mg/g)	log(q _e - q _t)	t/q _t (min g/mg)	t ^{0.5} (min ^{0.5})
0	50.0	0.0	-	-	0.0
5	35.5	29.0	1.83	0.17	2.2
10	26.1	47.8	1.71	0.21	3.2
20	15.3	69.4	1.47	0.29	4.5
30	9.8	80.4	1.28	0.37	5.5
60	5.2	89.6	0.95	0.67	7.7
90	4.9	90.2	-	1.00	9.5
120	4.8	90.4 (q _e)	-	1.33	11.0

Table 2: Summary of Calculated Kinetic Parameters

Kinetic Model	Parameter	Value	Correlation Coefficient (R ²)
Experimental	q _e (mg/g)	90.4	-
Pseudo-First-Order	q _e (mg/g)	85.2	0.985
k ₁ (min ⁻¹)	0.045		
Pseudo-Second-Order	q _e (mg/g)	91.1	0.999
k ₂ (g mg ⁻¹ min ⁻¹)	0.0012		
Intraparticle Diffusion	k _{ip} (mg g ⁻¹ min ^{-0.5})	8.5	0.972
C	25.6		

4.4. Interpretation of Results

- **Model Fitting:** The best-fitting model is determined by comparing the correlation coefficients (R²) from the linear plots. An R² value closer to 1.0 indicates a better fit. Additionally, the

calculated equilibrium capacity ($q_{e,cal}$) from the model should be close to the experimentally determined value ($q_{e,exp}$).^{[1][13]}

- Mechanism: In the example data, the pseudo-second-order model has the highest R^2 value (0.999), and its calculated q_e (91.1 mg/g) is very close to the experimental value (90.4 mg/g). This suggests that chemisorption is likely the rate-limiting step in this adsorption process.^[3] The non-zero intercept in the intraparticle diffusion plot indicates that boundary layer diffusion also plays a role.^[7]

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